B3PyMPM
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Overview
Description
It is particularly valued for its role in organic light-emitting diodes (OLEDs) as an electron-transporting layer (ETL) and hole-blocking layer (HBL) material . The compound is known for its electron-deficient nature and ability to form hydrogen bonds, which enhance film morphology and charge mobility .
Mechanism of Action
Target of Action
B3PyMPM, also known as 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, is primarily used in Organic Light Emitting Diodes (OLEDs) as an electron-transporting or hole-blocking layer material . It is electron-deficient and forms hydrogen bonding in and between molecules .
Mode of Action
This compound interacts with its targets by forming hydrogen bonds both within and between molecules . This intermolecular and intramolecular hydrogen bonding is believed to promote film morphology, thereby enhancing charge mobility . In addition, due to its electron-deficient nature, this compound is used in thermally activated delayed fluorescent (TADF) devices as an exciplex-forming co-host to fabricate highly-efficient fluorescent OLEDs .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the transport of electrons. This compound is used as an electron-transporting layer material in OLED devices . It is also used in TADF devices, where it forms an exciplex with TCTA . An exciplex is a complex formed by the association of two molecules with different electronic states, which can lead to the emission of light.
Pharmacokinetics
The electron mobility of this compound was calculated to be 7.79 × 10 −6 cm 2 V −1 s −1 .
Result of Action
The result of this compound’s action is the efficient emission of light in OLED devices. When used as an exciplex-forming co-host in TADF devices, this compound helps to fabricate highly-efficient fluorescent OLEDs . For instance, OLEDs fabricated using this compound as an exciplex co-host for a green phosphorescence emitter exhibited a maximum external quantum efficiency (EQE) of 22.31% .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For example, the thermal stability of the organic/metal interface in OLEDs was found to be strengthened with the increase of the glass transition temperature (Tg) of the organic material . By combining the good electron transport ability of Liq and high Tg of this compound, the OLED with this compound:20% Liq bulk heterojunction ETL obtained the best thermal stability .
Biochemical Analysis
Biochemical Properties
B3PyMPM is known to interact with various biomolecules due to its electron-deficient nature . It forms hydrogen bonds both within and between molecules, which is believed to promote film morphology and enhance charge mobility .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an electron-transporting or hole-blocking layer material in OLED devices . Its electron-deficient nature allows it to form hydrogen bonds, which are believed to enhance charge mobility .
Temporal Effects in Laboratory Settings
In the context of OLED devices, this compound has been shown to improve the thermal stability of these devices
Preparation Methods
Synthetic Routes and Reaction Conditions
B3PyMPM is synthesized through a series of organic reactions involving pyridine and pyrimidine derivatives. The synthesis typically involves the formation of a 2-methylpyrimidine core structure with four pyridine pendants . The reaction conditions often include the use of high-purity reagents and controlled environments to ensure the formation of the desired product with high purity.
Industrial Production Methods
In industrial settings, this compound is produced using sublimation techniques to achieve ultra-pure grade chemicals. Sublimation involves heating the compound to a temperature where it transitions from a solid to a gas without passing through a liquid phase, followed by condensation back into a solid form . This method ensures a purity level of over 99%, which is crucial for its application in high-performance OLEDs .
Chemical Reactions Analysis
Types of Reactions
B3PyMPM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to alter the electronic properties of the compound.
Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
B3PyMPM has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules due to its electron-deficient nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic devices.
Comparison with Similar Compounds
Similar Compounds
B2PyMPM: An isomer with a similar structure but different positioning of nitrogen atoms.
B4PyMPM: Another isomer with variations in the pyridine pendant positions.
Uniqueness
B3PyMPM stands out due to its specific molecular structure, which provides optimal electron transport and hole-blocking properties. Its ability to form hydrogen bonds and promote film morphology makes it particularly effective in enhancing the performance of OLED devices .
Properties
IUPAC Name |
4,6-bis(3,5-dipyridin-3-ylphenyl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H26N6/c1-25-42-36(34-16-30(26-6-2-10-38-21-26)14-31(17-34)27-7-3-11-39-22-27)20-37(43-25)35-18-32(28-8-4-12-40-23-28)15-33(19-35)29-9-5-13-41-24-29/h2-24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVCFIYEIZBYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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